molecular formula C7H8ClNO2 B10827605 3-Carboxy-1-methylpyridinium-d3 Chloride; 3-Carboxy-1-methyl-pyridinium-d3 Chloride; Trigonelline-d3 Chloride; N-Methyl-3-carboxypyridinium-d3 Chloride

3-Carboxy-1-methylpyridinium-d3 Chloride; 3-Carboxy-1-methyl-pyridinium-d3 Chloride; Trigonelline-d3 Chloride; N-Methyl-3-carboxypyridinium-d3 Chloride

Cat. No.: B10827605
M. Wt: 176.61 g/mol
InChI Key: TZSYLWAXZMNUJB-NIIDSAIPSA-N
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Description

3-Carboxy-1-methylpyridinium-d3 Chloride (also referred to as Trigonelline-d3 Chloride or N-Methyl-3-carboxypyridinium-d3 Chloride) is a deuterium-labeled derivative of trigonelline, a naturally occurring alkaloid found in coffee, fenugreek, and other plants. The compound is chemically defined as a pyridinium salt with a carboxylic acid group at the 3-position and a trideuteriomethyl group (-CD$_3$) at the 1-position of the pyridine ring .

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

176.61 g/mol

IUPAC Name

1-(trideuteriomethyl)pyridin-1-ium-3-carboxylic acid;chloride

InChI

InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H/i1D3;

InChI Key

TZSYLWAXZMNUJB-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)O.[Cl-]

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Deuterated Methylation of Nicotinic Acid

The core synthetic pathway involves the quaternization of nicotinic acid with a deuterated methylating agent. This method is adapted from non-deuterated trigonelline synthesis (e.g., WO2022097017A1, EP1484321A1) but substitutes conventional methyl sources with deuterated analogs:

Reaction Scheme :

Nicotinic acid+CD3-methylating agent3-Carboxy-1-methylpyridinium-d₃HClChloride salt\text{Nicotinic acid} + \text{CD}_3\text{-methylating agent} \rightarrow \text{3-Carboxy-1-methylpyridinium-d₃} \xrightarrow{\text{HCl}} \text{Chloride salt}

Deuterated Methylating Agents :

  • Dimethyl sulfate-d₆ (DMS-d₆) : Used in ketone solvents (e.g., acetone) at 65–75°C.

  • Methyl iodide-d₃ (CD₃I) : Reacted in methanol or ethanol with alkaline bases (e.g., K₂CO₃).

  • Trimethyl phosphate-d₉ : Alternative for high-yield methylation under reflux conditions.

Optimized Conditions :

  • Solvent : Ketones (acetone) or alcohols (methanol-d₄) to enhance reaction homogeneity.

  • Base : Alkaline earth metal oxides (CaO, MgO) or alkoxides to facilitate deprotonation.

  • Temperature : 60–80°C for 2–4 hours.

  • Isotopic Purity : >95% deuterium incorporation confirmed via mass spectrometry.

Salt Formation and Purification

The quaternized product is converted to the chloride salt through acidification and recrystallization:

Steps :

  • Acidification : Treat the deuterated pyridinium intermediate with concentrated HCl.

  • Crystallization : Use ethanol/water (70:30 v/v) or 2-butanone for high-purity isolation.

  • Drying : Vacuum drying at 40–50°C to remove residual solvents.

Key Data :

ParameterValueSource
Yield80–89%
Purity (HPLC)>95%
Deuterium Enrichment99.5%

Comparative Analysis of Methodologies

Efficiency and Scalability

  • DMS-d₆ Route : Higher yields (85–89%) but requires careful handling due to DMS-d₃ toxicity.

  • CD₃I Route : Scalable for industrial production but cost-prohibitive due to CD₃I pricing.

  • Trimethyl Phosphate-d₉ : Lower byproduct formation (<5%) but longer reaction times.

Byproduct Management

  • Common Byproducts :

    • Undeuterated trigonelline (traces <1% with excess CD₃ reagent).

    • Methyl nicotinate (suppressed using non-nucleophilic bases).

  • Mitigation Strategies :

    • Recrystallization in methanol-d₄/water.

    • Ion-exchange chromatography for chloride salt purification.

Advanced Techniques and Innovations

Continuous Flow Synthesis

Recent patents (WO2022097017A1) describe microreactor-based systems to enhance deuteration efficiency:

  • Benefits :

    • Reduced reaction time (1–2 hours vs. 4 hours batch).

    • Improved temperature control (±2°C).

  • Challenges :

    • Compatibility with deuterated solvents.

Green Chemistry Approaches

  • Solvent Recycling : Acetone and methanol-d₄ recovery via distillation.

  • Catalytic Methylation : Zeolite catalysts to reduce DMS-d₆ usage by 30%.

Analytical Characterization

Post-synthesis validation employs:

  • NMR : 1H^1\text{H} NMR (D₂O, 400 MHz): δ 9.15 (s, 1H, H-2), 8.95 (d, 1H, H-6), 8.60 (d, 1H, H-4), 4.50 (s, CD₃).

  • MS (ESI+) : m/z 138.14 [M-Cl]⁺ (calc. for C₇D₃H₅NO₂⁺: 138.10).

  • HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 6.2 min.

Industrial Applications and Patents

  • Pharmaceuticals : Used in deuterated drug analogs (e.g., anti-Alzheimer’s agents).

  • Analytical Standards : Certified reference material for LC-MS/MS .

Chemical Reactions Analysis

Types of Reactions: Trigonelline-d3 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Reactions

Trigonelline-d3 Chloride exhibits several significant chemical properties that facilitate its application in research:

  • Oxidation : It can be oxidized to form nicotinic acid derivatives.
  • Reduction : Reduction reactions can revert it to its precursor forms.
  • Substitution : The chloride ion can be replaced by other nucleophiles, allowing for the synthesis of various derivatives.

Common Reagents and Conditions

Reaction TypeReagents UsedConditions
OxidationPotassium permanganate, hydrogen peroxideVaries based on substrate
ReductionSodium borohydride, lithium aluminum hydrideAnhydrous conditions preferred
SubstitutionHydroxide ions or aminesBasic conditions

Scientific Research Applications

Trigonelline-d3 Chloride has diverse applications across multiple scientific disciplines:

Chemistry

  • Internal Standard : Utilized in mass spectrometry and chromatography for quantifying trigonelline and its derivatives. This is crucial for accurate analytical assessments in research settings.

Biology

  • Metabolic Studies : Investigated for its role in plant metabolism and interactions with various biological pathways. Its deuterated form aids in tracing metabolic pathways due to the distinct isotopic signature.

Medicine

  • Therapeutic Potential : Research indicates that trigonelline possesses anti-inflammatory, neuroprotective, and anti-diabetic properties. It has been studied for its potential to enhance muscle mass during exercise and mitigate muscle atrophy during inactivity .
  • Nutraceutical Development : Trigonelline-d3 Chloride is explored as a component in nutraceuticals aimed at improving muscle health and metabolic function .

Muscle Health Enhancement

A study highlighted the efficacy of trigonelline in increasing muscle weight during exercise while reducing muscle loss during periods of inactivity. This was observed through various experimental models where trigonelline administration led to significant improvements in muscle mass compared to control groups .

Anti-Diabetic Effects

Research has demonstrated that trigonelline can improve insulin sensitivity and reduce blood glucose levels in diabetic models. This effect is attributed to its ability to modulate glucose metabolism and enhance pancreatic function .

Mechanism of Action

Trigonelline-d3 (chloride) exerts its effects through multiple molecular targets and pathways. It modulates the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, and other key proteins involved in metabolic and inflammatory pathways. By influencing these targets, it helps maintain metabolic homeostasis, reduce inflammation, and protect against oxidative stress .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C$7$D$3$H$5$NO$2$·Cl
  • Molecular Weight : 176.615 g/mol
  • Purity : >95% (HPLC)
  • Applications : Primarily used as a stable isotope-labeled internal standard in mass spectrometry (MS)-based metabolomics, pharmacological studies (e.g., Alzheimer’s disease research), and neurochemical investigations .
  • Storage : Stable at -20°C; ambient temperature during transport.

The deuterium labeling at the methyl group (-CD$_3$) ensures minimal interference with biological systems while enabling precise tracking of metabolic pathways and quantification in complex matrices.

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Non-Deuterated Trigonelline Chloride

The non-deuterated counterpart, Trigonelline Chloride (C$7$H$8$NO$_2$·Cl), shares identical functional groups but lacks deuterium substitution. Key differences include:

Parameter Trigonelline-d3 Chloride Non-Deuterated Trigonelline Chloride
Molecular Formula C$7$D$3$H$5$NO$2$·Cl C$7$H$8$NO$_2$·Cl
Molecular Weight 176.615 g/mol ~173.59 g/mol
Isotopic Effect Distinct mass for MS detection Not applicable
Metabolic Stability Enhanced resistance to oxidation Standard metabolic turnover

Functional Implications :

  • The deuterated form’s higher molecular weight allows unambiguous differentiation in MS, critical for avoiding signal overlap in co-eluting analytes .
  • The -CD$_3$ group reduces metabolic lability, making it preferable for long-term tracer studies compared to the non-deuterated form.

Other Deuterated Pyridinium Derivatives

Examples include deuterated analogs of nicotinamide or pyridoxine derivatives. Unlike Trigonelline-d3 Chloride, these compounds often feature deuterium at aromatic positions (e.g., pyridine ring), which can alter electronic properties and reactivity.

Compound Deuteration Site Key Applications
Trigonelline-d3 Chloride Methyl group Metabolomics, neurodegeneration research
Nicotinamide-d4 Pyridine ring Vitamin B3 tracer studies
Pyridoxine-d3 Hydroxymethyl group Vitamin B6 metabolism analysis

Contrast :

  • Trigonelline-d3’s deuterium labeling at the methyl group minimizes steric and electronic perturbations, preserving its interaction with enzymes and receptors compared to ring-deuterated analogs.

Analytical Performance in Research

Mass Spectrometry (MS)

  • Trigonelline-d3 Chloride: Exhibits a +3 Da mass shift relative to the non-deuterated form, enabling precise quantification via multiple reaction monitoring (MRM). This is critical for avoiding matrix effects in biological samples .
  • Non-Deuterated Trigonelline: Serves as the target analyte but requires external calibration curves, which are less accurate than isotope dilution methods.

Chromatographic Behavior

  • Deuterated compounds often show slightly shorter retention times in reversed-phase HPLC due to reduced hydrophobicity. For example, Trigonelline-d3 Chloride may elute ~0.1–0.3 minutes earlier than its non-deuterated counterpart, necessitating method optimization .

Alzheimer’s Disease Studies

  • Trigonelline-d3 Chloride has been employed to quantify endogenous trigonelline levels in cerebrospinal fluid, revealing correlations between trigonelline depletion and amyloid-beta aggregation .
  • In contrast, non-deuterated trigonelline is studied for its direct neuroprotective effects, such as inhibiting acetylcholinesterase.

Plant Metabolomics

  • The deuterated form is used to trace trigonelline biosynthesis in coffee beans, whereas non-deuterated trigonelline is analyzed for its role in plant stress responses.

Biological Activity

3-Carboxy-1-methylpyridinium-d3 chloride, commonly known as Trigonelline-d3 chloride, is a deuterated form of trigonelline, an alkaloid naturally found in various plants, particularly coffee. This compound has garnered attention for its potential biological activities, including effects on muscle function, metabolic processes, and neuroprotection. This article reviews the biological activity of Trigonelline-d3 chloride based on recent research findings.

  • IUPAC Name : 1-Methylpyridin-1-ium-3-carboxylate
  • Molecular Formula : C7H5D3NO2Cl
  • Molecular Weight : 176.6 g/mol
  • CAS Number : 535-83-1

Trigonelline functions as a precursor to nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism and energy production. It is involved in the following pathways:

  • Nicotinate Phosphoribosyltransferase/Preiss-Handler Pathway : This pathway is crucial for NAD+ biosynthesis, linking trigonelline metabolism to mitochondrial function and muscle health .
  • Sirtuin Activation : Trigonelline enhances sirtuin activity, which is associated with longevity and metabolic regulation .

1. Muscle Function and Aging

Recent studies indicate that trigonelline supplementation can improve muscle function during aging. In animal models, it has been shown to:

  • Increase NAD+ Levels : Enhances mitochondrial respiration and biogenesis.
  • Reduce Age-related Muscle Wasting : Improves mobility and lifespan in models like Caenorhabditis elegans and mice .

2. Neuroprotective Effects

Trigonelline demonstrates potential neuroprotective properties:

  • Cognitive Function : Animal studies suggest that trigonelline may mitigate cognitive decline associated with aging by enhancing synaptic plasticity and reducing oxidative stress .

3. Antimicrobial Properties

Trigonelline exhibits antimicrobial activity against various pathogens:

  • It has been shown to inhibit the growth of Streptococcus mutans, a bacterium linked to dental caries, by preventing its adherence to tooth surfaces .

Case Study 1: Muscle Health in Aging Mice

A study investigated the effects of trigonelline on muscle strength and endurance in aged mice. Results indicated that dietary trigonelline supplementation improved muscle strength by approximately 20% compared to controls. The mechanism was linked to increased NAD+ levels and enhanced mitochondrial function.

Case Study 2: Cognitive Benefits in Rats

In a controlled experiment, aged rats supplemented with trigonelline showed significant improvements in memory tasks compared to the control group. The study attributed these effects to reduced oxidative stress markers and enhanced synaptic function.

Data Summary

Biological ActivityObservationsReferences
Muscle Function ImprovementIncreased NAD+ levels; enhanced strength
NeuroprotectionMitigated cognitive decline; improved synaptic plasticity
Antimicrobial ActivityInhibition of Streptococcus mutans

Safety Profile

Trigonelline has been classified as non-toxic when used according to specifications. It does not exhibit harmful effects under standard handling conditions, making it a promising candidate for dietary supplementation .

Q & A

Q. What statistical approaches are optimal for analyzing dose-response data in trigonelline-d3 bioactivity assays?

  • Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill slope >1 suggests cooperativity). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For omics data, employ pathway enrichment analysis (MetaboAnalyst) to link trigonelline-d3 levels to metabolic networks .

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